molecular formula C17H20 B12611393 1,2-Dimethyl-4-(alpha,3-dimethylbenzyl)benzene CAS No. 874811-05-9

1,2-Dimethyl-4-(alpha,3-dimethylbenzyl)benzene

Cat. No.: B12611393
CAS No.: 874811-05-9
M. Wt: 224.34 g/mol
InChI Key: LZSTVXQZHVVAOE-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4-(alpha,3-dimethylbenzyl)benzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by the presence of two methyl groups attached to the benzene ring at positions 1 and 2, and an additional alpha,3-dimethylbenzyl group attached at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-4-(alpha,3-dimethylbenzyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene derivatives react with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-4-(alpha,3-dimethylbenzyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, hydrogen gas with a metal catalyst (e.g., palladium on carbon).

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

1,2-Dimethyl-4-(alpha,3-dimethylbenzyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-4-(alpha,3-dimethylbenzyl)benzene involves its interaction with molecular targets such as enzymes, receptors, and cellular membranes. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylbenzene (o-Xylene): Similar in structure but lacks the alpha,3-dimethylbenzyl group.

    1,4-Dimethylbenzene (p-Xylene): Another isomer with methyl groups at different positions.

    1,3-Dimethylbenzene (m-Xylene): Isomer with methyl groups at meta positions.

Uniqueness

1,2-Dimethyl-4-(alpha,3-dimethylbenzyl)benzene is unique due to the presence of the alpha,3-dimethylbenzyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

874811-05-9

Molecular Formula

C17H20

Molecular Weight

224.34 g/mol

IUPAC Name

1,2-dimethyl-4-[1-(3-methylphenyl)ethyl]benzene

InChI

InChI=1S/C17H20/c1-12-6-5-7-16(10-12)15(4)17-9-8-13(2)14(3)11-17/h5-11,15H,1-4H3

InChI Key

LZSTVXQZHVVAOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C)C2=CC(=C(C=C2)C)C

Origin of Product

United States

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